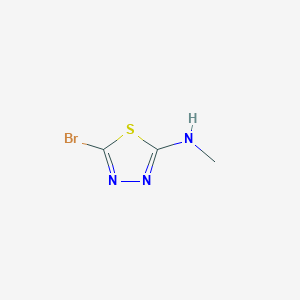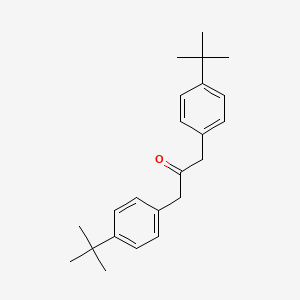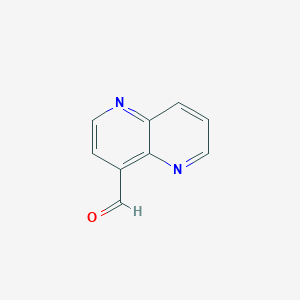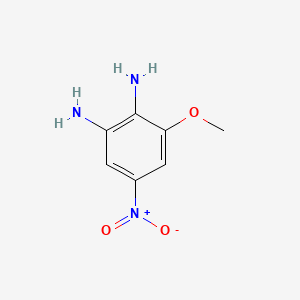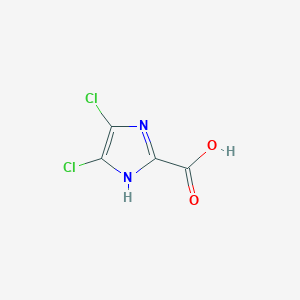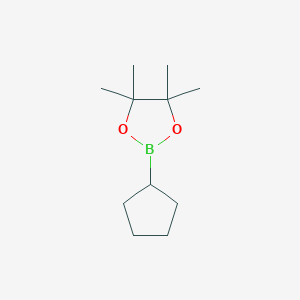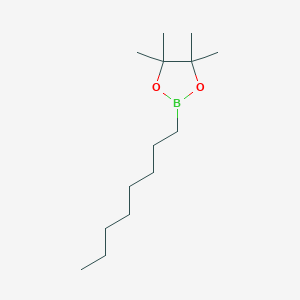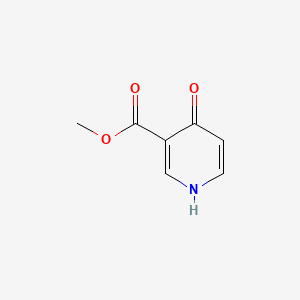
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate is a steroidal compound related to estrogens. It is a derivative of estradiol, a primary female sex hormone. This compound is known for its weak estrogenic activity and is often studied for its potential biological and pharmacological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate typically involves the sulfation of estradiol derivatives. One common method is the reaction of estradiol with sulfur trioxide-pyridine complex in an aprotic solvent like dimethylformamide (DMF) at low temperatures. This reaction yields the sulfate ester of estradiol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Chemischer Reaktionen
Types of Reactions
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: The sulfate ester can be reduced to regenerate the hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products
Oxidation: 17-Ketoestra-1,3,5(10)-trien-3-yl hydrogen sulfate.
Reduction: Estradiol.
Substitution: Various substituted estradiol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of steroidal drugs and as a research tool in pharmaceutical development.
Wirkmechanismus
The compound exerts its effects by interacting with estrogen receptors (ERs) in the body. It binds to the ERs, leading to the activation or inhibition of gene transcription. This interaction influences various physiological processes, including cell growth, differentiation, and metabolism. The specific pathways involved depend on the tissue type and the presence of co-regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17α-Estradiol: A weak estrogen with similar structure but different stereochemistry.
17α-Epiestriol: Another weak estrogen with hydroxyl groups at different positions.
Estrone sulfate: A sulfate ester of estrone, another estrogenic compound.
Uniqueness
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate is unique due to its specific sulfation at the 3-hydroxyl position, which alters its biological activity and receptor binding affinity compared to other estrogens. This modification makes it a valuable compound for studying estrogenic mechanisms and developing targeted therapies.
Eigenschaften
CAS-Nummer |
6693-10-3 |
|---|---|
Molekularformel |
C18H24O5S |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) hydrogen sulfate |
InChI |
InChI=1S/C18H24O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22) |
InChI-Schlüssel |
QZIGLSSUDXBTLJ-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile](/img/structure/B3178522.png)

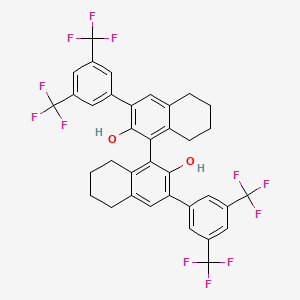
![(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]](/img/structure/B3178544.png)
